molecular formula C13H22O3 B3275432 Methyl 12-oxododec-8-enoate CAS No. 62509-48-2

Methyl 12-oxododec-8-enoate

Cat. No.: B3275432
CAS No.: 62509-48-2
M. Wt: 226.31 g/mol
InChI Key: NOLYALCPLHQVPK-UHFFFAOYSA-N
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Description

Methyl 12-oxododec-8-enoate is an organic compound with the molecular formula C₁₃H₂₂O₃ It is a methyl ester derivative of a dodecenoic acid, characterized by the presence of a keto group at the 12th carbon and a double bond at the 8th carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 12-oxododec-8-enoate can be synthesized through several methods. One common approach involves the oxidation of methyl 12-hydroxydodec-8-enoate using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. Another method includes the reaction of 8-bromooctanoic acid with methyl magnesium bromide, followed by oxidation .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale oxidation reactions using robust and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial processes .

Chemical Reactions Analysis

Types of Reactions

Methyl 12-oxododec-8-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 12-oxododec-8-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 12-oxododec-8-enoate involves its interaction with various molecular targets. The keto group and the double bond play crucial roles in its reactivity. The compound can undergo nucleophilic addition reactions at the keto group and electrophilic addition at the double bond. These interactions can lead to the formation of various adducts and derivatives, influencing its biological and chemical properties .

Comparison with Similar Compounds

Methyl 12-oxododec-8-enoate can be compared with other similar compounds such as:

These compounds share similar reactivity patterns but differ in their specific applications and properties. This compound is unique due to its specific positioning of the keto group and double bond, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

methyl 12-oxododec-8-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O3/c1-16-13(15)11-9-7-5-3-2-4-6-8-10-12-14/h4,6,12H,2-3,5,7-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOLYALCPLHQVPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCC=CCCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50796648
Record name Methyl 12-oxododec-8-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50796648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62509-48-2
Record name Methyl 12-oxododec-8-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50796648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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